1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
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Description
1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications
Anti-acetylcholinesterase Activity
Research has focused on the synthesis and biochemical evaluation of flexible urea derivatives, such as 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, for their anti-acetylcholinesterase activities. These compounds, designed to optimize spacer length and increase conformational flexibility, have shown that certain flexible spacers are compatible with high inhibitory activities, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).
DNA Interaction Studies
Urea derivatives have also been explored for their ability to interact with DNA. Studies involving Schiff bases containing N2O2 donor atoms have shown that these compounds bind to DNA in an intercalative mode, with implications for their use in gene therapy and as tools in molecular biology (Ajloo et al., 2015).
ROCK Inhibition for Cancer Treatment
1-Benzyl-3-(4-pyridylthiazol-2-yl)ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), with significant implications for the treatment of diseases like cancer, where ROCK activity plays a critical role (Pireddu et al., 2012).
Synthesis of Heterocycles
The reaction of N-(benzyloxy)urea with various reagents under specific conditions has been used to synthesize heterocyclic compounds, demonstrating the versatility of urea derivatives in organic synthesis. This has led to the development of new methodologies for creating compounds with potential pharmaceutical applications (Ohkanda et al., 1993).
Antimicrobial and Anticancer Activities
Urea analogues have been synthesized and tested for their antimicrobial and anticancer activities, showing significant potential in the development of new therapeutic agents. Some compounds exhibited outstanding activity, highlighting the importance of urea derivatives in medicinal chemistry (Rakesh et al., 2017).
Properties
IUPAC Name |
1-benzyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-11-10-21(13-14-6-2-1-3-7-14)18(23)20-17-12-19-16-9-5-4-8-15(16)17/h1-9,12,19,22H,10-11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCKMFIMDNTEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.